molecular formula C6H9N3O B8764838 5-Methyl-4-(methylamino)pyrimidin-2-ol CAS No. 62006-34-2

5-Methyl-4-(methylamino)pyrimidin-2-ol

Cat. No.: B8764838
CAS No.: 62006-34-2
M. Wt: 139.16 g/mol
InChI Key: SVHDWZZWKNVLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(methylamino)pyrimidin-2-ol is a modified nucleobase that plays a significant role in the field of epigenetics. It is a derivative of cytosine, one of the four main bases found in DNA. This compound is characterized by the addition of a methyl group at the nitrogen atom at position 4 and another methyl group at the carbon atom at position 5 of the cytosine ring. This compound is involved in various biological processes, including DNA replication, repair, and gene expression regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(methylamino)pyrimidin-2-ol typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .

Industrial Production Methods

Industrial production of this compound often employs large-scale methylation processes. These processes utilize automated reactors and precise control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(methylamino)pyrimidin-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cytosine analogs .

Scientific Research Applications

5-Methyl-4-(methylamino)pyrimidin-2-ol has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of methylation on nucleobase properties and reactivity.

    Biology: It plays a crucial role in understanding DNA methylation patterns and their impact on gene expression and cellular differentiation.

    Medicine: Research on this compound contributes to the development of epigenetic therapies for diseases such as cancer and neurological disorders.

    Industry: It is utilized in the production of synthetic DNA and RNA for various biotechnological applications.

Mechanism of Action

5-Methyl-4-(methylamino)pyrimidin-2-ol exerts its effects through the modification of DNA. The addition of methyl groups alters the DNA structure, affecting the binding of transcription factors and other regulatory proteins. This modification can lead to changes in gene expression, influencing cellular processes such as differentiation, proliferation, and apoptosis. The molecular targets of this compound include DNA methyltransferases and other epigenetic regulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual methylation, which provides distinct structural and functional properties compared to other methylated nucleobases. This dual modification allows for more complex regulatory mechanisms and interactions within the DNA .

Properties

IUPAC Name

5-methyl-6-(methylamino)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-8-6(10)9-5(4)7-2/h3H,1-2H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDWZZWKNVLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596876
Record name 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62006-34-2
Record name 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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